N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide is a synthetic organic compound that falls under the category of benzamides. This compound features a tetrazole ring and a methoxy-substituted phenyl group, making it of interest in medicinal chemistry and materials science due to its potential biological activities. The presence of the tetrazole moiety is significant as it can mimic carboxylate groups, which are often involved in biological interactions, enhancing the compound's ability to bind to various molecular targets.
This compound can be classified as a benzamide due to the presence of the benzamide functional group, which is characterized by the amide linkage to a benzene ring. The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom, known for its diverse applications in pharmaceuticals. The methoxy group contributes to the compound's lipophilicity and can influence its biological activity.
The synthesis of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide typically involves several key steps:
These synthetic routes often focus on optimizing yield and purity while minimizing environmental impact, employing techniques such as microwave-assisted synthesis or continuous flow reactors for efficiency .
The molecular structure of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide can be represented as follows:
This structure indicates:
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide can undergo various chemical reactions:
The mechanism of action for N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide is primarily linked to its interactions with biological targets. In medicinal chemistry, this compound may act as an enzyme inhibitor or receptor modulator:
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide typically exhibits:
The chemical stability and reactivity are influenced by:
Relevant data from studies indicate that modifications on the benzene ring significantly affect biological activity and solubility profiles .
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide has several scientific uses:
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide is a synthetically designed small molecule with the systematic IUPAC name N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide. Its molecular formula is C₁₅H₁₃N₅O₂, corresponding to a molecular weight of 295.30 g/mol. The compound features a benzamide core with two critical substituents: a 1H-tetrazol-1-yl group at the meta-position (C-3) of the benzoyl ring and a 4-methoxyphenyl group attached to the nitrogen atom of the amide linkage. This arrangement creates a planar, conjugated system that facilitates interactions with biological targets [6].
The structural configuration enables multiple non-covalent interactions:
Table 1: Key Molecular Descriptors of N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃N₅O₂ |
Molecular Weight | 295.30 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 4 (tetrazole N, carbonyl O, methoxy O) |
XLogP3 | ~2.1 (predicted) |
Topological Polar Surface Area | 83.4 Ų |
Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
The synthetic route typically involves multi-step organic reactions:
The emergence of this compound reflects two converging trends in medicinal chemistry: the exploration of tetrazole bioisosteres and the optimization of benzamide scaffolds. Tetrazole-containing compounds gained prominence in the 1980s as metabolically stable replacements for carboxylic acids, with FDA-approved drugs like losartan (1995) validating this approach. Benzamides have an even longer history, with prototypical drugs like metoclopramide (1960s) demonstrating their pharmacological versatility [3] .
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide represents a strategic fusion of these pharmacophores, first appearing in chemical literature around the early 2010s as part of targeted libraries for kinase and GPCR screening. Its design was likely influenced by earlier GPR35 agonists like compound 56 (N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide), which demonstrated sub-micromolar potency (EC₅₀ = 0.059 μM) in dynamic mass redistribution assays [1]. The migration of the tetrazole from ortho to meta position while retaining the methoxybenzamide component exemplifies scaffold-hopping strategies common in lead optimization.
Table 2: Evolution of Key Tetrazole-Benzamide Hybrids
Compound | Structural Features | Reported Activity |
---|---|---|
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | Ortho-tetrazole, bromophenyl linker | GPR35 agonist (EC₅₀ = 0.059 μM) [1] |
N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide | Meta-tetrazole, dichloroaniline | Antimicrobial lead [3] |
N-(4-Methoxy-phenyl)-3-tetrazol-1-yl-benzamide | Meta-tetrazole, 4-methoxyaniline | Versatile scaffold for target modulation |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide | Dichloro substitution, meta-tetrazole | Undisclosed biological activity [9] |
The strategic incorporation of both tetrazole and methoxyphenyl groups confers distinct pharmacological advantages:
Tetrazole moiety (1H-tetrazol-1-yl):
Methoxyphenyl moiety (4-methoxyphenyl):
The synergistic effect of these moieties creates a molecular scaffold with:
Table 3: Therapeutic Areas Explored with Related Tetrazole-Benzamides
Therapeutic Area | Molecular Targets | Reported Activities |
---|---|---|
Oncology | Kinases, DNA damage response | Nanomolar cytotoxicity against K-562 leukemia (IC₅₀ = 56.4 nM) and UACC-62 melanoma cells |
Infectious Diseases | HIV-1 Capsid protein | Anti-HIV-1 activity (EC₅₀ = 2.57-5.14 μM) |
Metabolic Disorders | GPR35 receptor | Potent agonism (EC₅₀ = 0.041-0.059 μM) [1] |
Inflammation | Cytokine production pathways | TNF-α inhibition in cellular models |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7